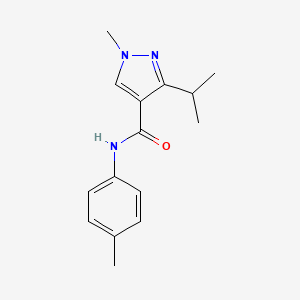
N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide, commonly known as INDOLE-2-CARBOXAMIDE (ICA), is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ICA is a derivative of indole, a heterocyclic aromatic organic compound that is widely found in nature, including in plants, animals, and microorganisms.
作用机制
N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition results in the upregulation of tumor suppressor genes and downregulation of oncogenes, leading to the inhibition of cancer cell growth and induction of apoptosis. In neurodegenerative disorders, this compound activates the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. The activation of this pathway results in the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines, leading to neuroprotection. Additionally, this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, which contribute to its therapeutic potential. This compound has been shown to inhibit the activity of HDACs, resulting in the upregulation of tumor suppressor genes and downregulation of oncogenes. Additionally, this compound activates the Nrf2-ARE signaling pathway, resulting in the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines. Moreover, this compound inhibits the activity of COX-2, resulting in the reduction of inflammation.
实验室实验的优点和局限性
N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has several advantages for lab experiments, including its high yield of synthesis, simple chemical structure, and potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
未来方向
N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has significant potential for further research and development, particularly in the field of cancer and neurodegenerative disorders. Future studies could focus on the optimization of this compound synthesis methods, the development of novel delivery systems to improve its bioavailability, and the evaluation of its safety and efficacy in clinical trials. Additionally, future studies could investigate the potential of this compound in combination with other therapeutic agents to enhance its therapeutic effects.
合成方法
N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of indole-2-carboxylic acid with acetic anhydride and oxalyl chloride in the presence of a base catalyst, such as triethylamine. The reaction results in the formation of this compound, which can be purified using column chromatography. The yield of this compound synthesis is typically high, and the compound can be obtained in a pure form suitable for further research.
科学研究应用
N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Several studies have reported that this compound has anti-cancer properties, which inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to have neuroprotective effects, which can prevent neuronal damage and improve cognitive function. Moreover, this compound has anti-inflammatory properties, which can reduce inflammation and oxidative stress.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)17-7-6-11-9-12(4-5-13(11)17)16-15(19)14-3-2-8-20-14/h4-5,9,14H,2-3,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUIWGXABVBNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)



![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)
![cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)
![1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B7514262.png)

![N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7514283.png)